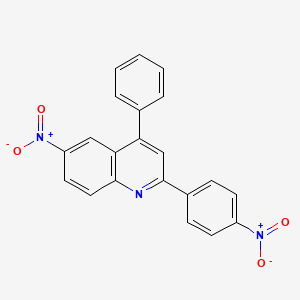
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of nitro groups at the 6 and 4 positions, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- can be achieved through various synthetic routes. One common method involves the one-pot, three-component condensation of aryl glyoxal monohydrates, 4-hydroxyquinolin-2(1H)-one, and 3-nitroaniline using sodium alginate as a biopolymeric catalyst. This reaction is carried out in a water/ethanol (1:1) mixture under mild conditions, resulting in good-to-excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of green solvents and biodegradable catalysts like sodium alginate is preferred to minimize environmental impact and ensure economic viability .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amino-substituted quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity and ability to form complexes with biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline, 6-nitro-2,4-diphenyl-: Similar structure but lacks the 4-nitrophenyl group.
Quinoline, 6-nitro-2-(4-methylphenyl)-4-phenyl-: Similar structure but has a methyl group instead of a nitro group at the 4-position.
Uniqueness
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- is unique due to the presence of two nitro groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other quinoline derivatives .
Properties
CAS No. |
71858-16-7 |
|---|---|
Molecular Formula |
C21H13N3O4 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
6-nitro-2-(4-nitrophenyl)-4-phenylquinoline |
InChI |
InChI=1S/C21H13N3O4/c25-23(26)16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(24(27)28)10-11-20(19)22-21/h1-13H |
InChI Key |
KPWCDOXDTCAARC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















